Ethyl 4-[[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate
Description
Ethyl 4-[[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate, also known as Etretinat (Ro 10-9359), is a synthetic retinoid derived from retinoic acid. Its structure comprises a polyene chain with a β-cyclogeranylidene ring (2,6,6-trimethylcyclohexen-1-yl) and an ethyl ester-linked benzoate moiety . Retinoids are critical for regulating cell proliferation, differentiation, and apoptosis, making them therapeutic candidates for cancer and dermatological disorders. Etretinat’s ethyl ester modification enhances metabolic stability compared to carboxylic acid forms (e.g., isotretinoin), improving oral bioavailability .
Properties
IUPAC Name |
ethyl 4-[[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSMJNVXOITYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate typically involves a multi-step process. One common method includes the reaction of ethyl 4-aminobenzoate with a polyunsaturated aldehyde or ketone under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-[[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Retinoids
Structural Analogues and Modifications
Key structural analogues include retinoids with variations in the polyene chain, cyclohexenyl ring substituents, or terminal functional groups (e.g., esters, amides, acids). Below is a comparative analysis:
Functional Group Impact on Activity and Toxicity
- Ester vs. Amide Derivatives : Ethyl esters (e.g., Etretinat) exhibit prolonged half-lives but higher toxicity compared to amides (Ro 11-1430) due to slower hydrolysis in vivo .
- Carboxylic Acid Derivatives: Isotretinoin and tretinoin show rapid clearance but higher receptor-binding affinity, making them potent in dermatology .
- Ring Modifications : Bicyclic substituents (e.g., Compound 47) reduce metabolic deactivation but may lower potency .
Anticancer Activity
- Etretinat and Ro 11-1430 demonstrated dose-dependent tumor regression in rat chondrosarcoma models, with efficacy at 10–50 mg/kg doses .
- Compound 25 () showed superior inhibition of tumor promoter-induced ornithine decarboxylase (ODC), a marker of epithelial carcinogenesis .
Dermatological Use
- Etretinat is combined with hormonal contraceptives for treating psoriasis and severe acne , leveraging its keratinization-modulating effects .
- Isotretinoin remains first-line for acne due to its direct receptor interaction, but Etretinat’s ester group allows less frequent dosing .
Toxicity and Metabolic Considerations
- Etretinat’s ethyl ester prolongs systemic exposure, increasing risks of hypervitaminosis A (e.g., hepatotoxicity) compared to amides or acids .
- Ro 11-1430 ’s amide group reduces toxicity by avoiding esterase-mediated release of free acid .
- Isotretinoin’s teratogenicity limits its use, while Etretinat’s combination therapies mitigate systemic side effects .
Biological Activity
Ethyl 4-[[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate is a complex organic compound with potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.
Chemical Structure
The compound is characterized by a unique structure that includes:
- An ethyl ester moiety.
- A benzoate group.
- A long aliphatic chain with multiple double bonds and a cyclohexene ring.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antioxidant Properties
Studies have shown that compounds with similar structures can act as antioxidants. For instance:
- Mechanism : They scavenge free radicals and reduce oxidative stress in cells.
- Findings : In vitro assays demonstrated significant radical scavenging activity.
2. Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties:
- Mechanism : By inhibiting pro-inflammatory cytokines and mediators.
- Case Study : A study on related compounds showed a reduction in inflammation markers in animal models.
3. Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects:
- Mechanism : Disruption of microbial cell membranes.
- Findings : this compound showed activity against various bacterial strains in laboratory settings.
Research Findings
A summary of key research findings on the biological activity of this compound is presented in the following table:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Significant scavenging of DPPH radicals observed. |
| Study 2 | Anti-inflammatory | Reduced levels of IL-6 and TNF-alpha in treated cells. |
| Study 3 | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 50 µg/mL. |
Case Study 1: Antioxidant Efficacy
In a controlled experiment involving human cell lines exposed to oxidative stress:
- The compound was administered at varying concentrations.
- Results indicated a dose-dependent increase in cell viability and reduction in oxidative markers.
Case Study 2: Anti-inflammatory Response
A murine model was used to evaluate the anti-inflammatory effects:
- Mice treated with the compound showed a significant decrease in paw edema compared to controls.
- Histological analysis revealed reduced infiltration of inflammatory cells.
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 4-[[...]amino]benzoate, and how can reaction conditions be optimized?
Methodological Answer : The compound is typically synthesized via condensation reactions between substituted amines and acylating agents. A common approach involves refluxing 4-aminobenzoate derivatives with activated carbonyl intermediates (e.g., tetraenoyl chlorides) in ethanol or THF under acidic catalysis (e.g., glacial acetic acid) . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
- Temperature control : Stepwise heating (e.g., 45–60°C for intermediates, 80–100°C for final coupling) improves yield .
- Purification : Column chromatography with hexane/EtOH (1:1) or recrystallization from ethanol/water mixtures resolves impurities .
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Ethanol, glacial acetic acid, reflux (4 hr) | 75% | |
| 2 | DIPEA, -35°C, 7 hr | Quant. |
Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?
Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. For example, cyclohexenyl protons resonate at δ 1.30–2.10 ppm (multiplet), while aromatic protons appear at δ 7.10–8.05 ppm. Overlapping signals (e.g., C4 & C6 triazine carbons) require 2D NMR (HSQC, HMBC) for resolution .
- IR Spectroscopy : Confirm ester (C=O at ~1720 cm⁻¹) and amide (N–H stretch at ~3300 cm⁻¹) functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., m/z 496.1668 for C26H28N2O6S) .
Data Contradiction Resolution :
If NMR data conflicts with expected structures, compare with analogs (e.g., methyl vs. ethyl ester shifts) or repeat synthesis with isotopic labeling .
Advanced Research Questions
Q. How can researchers design experiments to address contradictory biological activity data across structural analogs?
Methodological Answer : Contradictions often arise from substituent effects or assay variability. A systematic approach includes:
- Structure-Activity Relationship (SAR) : Synthesize derivatives with incremental modifications (e.g., halogenation, methoxy groups) and test in standardized assays (e.g., antimicrobial, cytotoxicity) .
- Theoretical Frameworks : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and correlate with bioactivity .
Q. Example SAR Table :
| Analog | Substituent | Bioactivity (IC50, μM) | Reference |
|---|---|---|---|
| Ethyl 4-amino benzoate | –NH2 | 150 (Antimicrobial) | |
| Cyclohexane carboxylic acid | –COOH | 25 (Anti-inflammatory) | |
| Target Compound | –CONH–, cyclohexenyl | 10 (Anticancer) |
Q. What advanced separation technologies are suitable for isolating stereoisomers or byproducts of this compound?
Methodological Answer :
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers .
- Membrane Technologies : Nanofiltration (MWCO 300–500 Da) removes low-MW impurities .
- Process Simulation : COMSOL Multiphysics models optimize solvent ratios and flow rates for scalable separation .
Case Study :
A 2024 study achieved >95% purity using simulated moving bed (SMB) chromatography with ethanol/water (3:7) eluent .
Q. How can AI-driven methodologies improve the prediction of reaction outcomes or toxicity profiles?
Methodological Answer :
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., solvent, catalyst) for novel derivatives. For toxicity, use QSAR models trained on PubChem data .
- COMSOL Integration : Combine AI with multiphysics simulations to predict reaction kinetics and byproduct formation .
Q. Example Workflow :
Input molecular descriptors (e.g., logP, polar surface area).
ML model (Random Forest) predicts yield and toxicity.
Q. How should researchers reconcile discrepancies in thermal stability data (e.g., melting points) across studies?
Methodological Answer :
Q. Reported Data :
| Study | m.p. (°C) | Method | Reference |
|---|---|---|---|
| A | 180–182 | Capillary | |
| B | 245–247 | DSC |
Resolution : Polymorphism due to solvent (ethanol vs. DMF) in crystallization .
Q. What factorial design approaches optimize multi-step synthesis for this compound?
Methodological Answer : Use a 2^k factorial design to test variables:
Q. Example Design :
| Run | Temp (°C) | Catalyst | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | 45 | DIPEA | 4 | 75 |
| 2 | 60 | DIPEA | 8 | 82 |
| 3 | 45 | Et3N | 8 | 68 |
Q. How can researchers integrate this compound into a broader pharmacological or materials science framework?
Methodological Answer :
- Pharmacology : Link to retinoid or kinase inhibitor pathways via molecular docking (AutoDock Vina) against protein targets (e.g., RAR-γ) .
- Materials Science : Study liquid crystalline behavior via polarized microscopy and DSC, leveraging its rigid cyclohexenyl core .
Theoretical Basis :
Hypothesize bioactivity via retinoic acid receptor (RAR) agonism, guided by structural similarity to isotretinoin analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
